![molecular formula C11H13N3O2 B1481672 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092039-03-5](/img/structure/B1481672.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A common method involves the 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .Molecular Structure Analysis
The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Scientific Research Applications
Synthesis and Structural Analysis
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is part of a broader class of compounds involved in various synthesis processes and structural analyses. For instance, 1H-pyrazole-3-carboxylic acid, a related compound, was synthesized and functionally modified to form carboxamide and imidazo[4,5-b]pyridine derivatives, with their structures determined spectroscopically (Yıldırım, Kandemirli, & Demir, 2005). Such studies contribute to understanding the chemical behavior and potential applications of this class of compounds.
Antimicrobial Activity
Compounds within the imidazo[1,2-a]pyrazine class, which this compound is closely related to, have been investigated for their antimicrobial properties. For instance, novel derivatives synthesized by O-alkylation processes exhibited notable antibacterial activity (Prasad, 2021). This suggests potential for exploring similar compounds for antimicrobial uses.
Drug Design and Synthesis
The compound's class is significant in the design and synthesis of drugs. A similar compound, imidazo[1,2-b]pyrazole derivative, was synthesized through a three-component condensation, demonstrating the potential for creating diverse pharmaceutical agents (Kolos et al., 2015). This highlights the importance of such compounds in medicinal chemistry.
Novel Therapeutic Compounds
Further, 1H-imidazo[1,2-b]pyrazole derivatives show promise in therapeutic applications. For example, antimicrobial and antioxidant activities were observed in synthesized compounds related to this chemical class (Umesha, Rai, & Nayaka, 2009). This points towards the potential use of such compounds in developing new therapeutic agents.
Insecticidal Properties
Some derivatives of 1H-pyrazole-5-carboxylic acid, which share a structural similarity, exhibited insecticidal activities, suggesting the possibility of exploring related compounds for pest control applications (Huang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazoles continue to be a focus of many research studies, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore new synthetic techniques and biological activities related to pyrazole derivatives .
properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-6-12-14-5-4-13(10(9)14)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQAXGUDFNXMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.